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Compound of Interest

Compound Name: 2-Amino-4,6-dihydroxypyrimidine

Cat. No.: B016511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
amino-4,6-dihydroxypyrimidine, a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds. Due to the compound's propensity for

tautomerism, this guide also delves into the different tautomeric forms that influence its

spectroscopic characteristics. While direct, experimentally verified spectroscopic data for the

unsubstituted compound is not readily available in peer-reviewed literature, this document

presents an analysis based on data from closely related derivatives and isomers to provide a

robust predictive framework.

Tautomerism of 2-Amino-4,6-dihydroxypyrimidine
2-Amino-4,6-dihydroxypyrimidine can exist in several tautomeric forms due to the mobility of

protons between the exocyclic amino and hydroxyl groups and the ring nitrogen atoms. The

equilibrium between these tautomers can be influenced by the physical state (solid or solution),

solvent polarity, pH, and temperature. The primary tautomeric forms include the dihydroxy,

keto-enol, and diketo forms, as well as amino-imino tautomerism. Understanding this

tautomeric landscape is crucial for the correct interpretation of spectroscopic data.[1][2]
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Caption: Tautomeric equilibrium of 2-amino-4,6-dihydroxypyrimidine.

Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for 2-amino-
4,6-dihydroxypyrimidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental ¹H and ¹³C NMR data for the unsubstituted 2-amino-4,6-
dihydroxypyrimidine are not extensively reported. However, data from 5-substituted

derivatives provide a strong basis for estimating the chemical shifts in a common NMR solvent

like DMSO-d₆.[3]

Table 1: Estimated ¹H NMR Spectroscopic Data for 2-Amino-4,6-dihydroxypyrimidine in

DMSO-d₆

Protons
Estimated Chemical Shift
(δ, ppm)

Multiplicity

H-5 ~5.0 Singlet

-NH₂ 6.3 - 6.9 Broad Singlet

-OH 10.2 - 10.7 Broad Singlet

Note: The chemical shifts of the -NH₂ and -OH protons are highly dependent on concentration

and temperature.
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Table 2: Estimated ¹³C NMR Spectroscopic Data for 2-Amino-4,6-dihydroxypyrimidine in

DMSO-d₆

Carbon Atom Estimated Chemical Shift (δ, ppm)

C-2 ~152.5

C-4, C-6 ~164.5

C-5 80 - 85

Reference data for these estimations are derived from 5-substituted 2-amino-4,6-
dihydroxypyrimidine derivatives.[3]

Infrared (IR) Spectroscopy
The IR spectrum of 2-amino-4,6-dihydroxypyrimidine is characterized by absorptions

corresponding to its amino, hydroxyl, and pyrimidine ring functional groups. The exact peak

positions can vary depending on the tautomeric form present and intermolecular hydrogen

bonding in the solid state. The following table provides probable assignments based on the

analysis of the isomeric 4-amino-2,6-dihydroxy pyrimidine.[4]

Table 3: Probable FT-IR Peak Assignments for 2-Amino-4,6-dihydroxypyrimidine
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Strong
N-H asymmetric and

symmetric stretching

3200 - 2500 Broad
O-H stretching (hydrogen-

bonded)

~1650 Strong
C=O stretching (from keto

tautomers)

1620 - 1580 Medium-Strong
N-H bending and C=N/C=C

ring stretching

1480 - 1400 Medium Ring stretching

1295 - 1250 Medium C-O stretching

Below 1000 Various
Ring breathing and out-of-

plane bending modes

Experimental Protocols
Synthesis of 2-Amino-4,6-dihydroxypyrimidine
A common and effective method for the synthesis of 2-amino-4,6-dihydroxypyrimidine is the

condensation of guanidine with a malonic ester.[5][6]

Guanidine Hydrochloride
+ Diethyl Malonate

Sodium Methoxide
in Methanol

Addition Reflux (2-3 hours) Solvent Evaporation
+ Water Dissolution Acidification with HCl (pH 6) 2-Amino-4,6-dihydroxypyrimidine

(Precipitate) Filtration and Washing Pure Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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